2-Phenyl-2-pyrrolidin-1-yl-ethanol
Overview
Description
2-Phenyl-2-pyrrolidin-1-yl-ethanol is a chemical compound that features a pyrrolidine ring attached to a phenyl group and an ethanol moiety
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially influence its pharmacokinetic properties.
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol typically involves the reaction of phenylacetaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of phenylacetaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation methods can also be employed, where the reaction is catalyzed by a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-pyrrolidin-1-yl-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-2-pyrrolidin-1-yl-acetone.
Reduction: Formation of 2-Phenyl-2-pyrrolidin-1-yl-ethane.
Substitution: Formation of 2-Phenyl-2-pyrrolidin-1-yl-ethyl halides.
Scientific Research Applications
2-Phenyl-2-pyrrolidin-1-yl-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-pyrrolidin-1-yl-acetone: Similar structure but with a ketone group instead of a hydroxyl group.
2-Phenyl-2-pyrrolidin-1-yl-ethane: Similar structure but fully reduced to an alkane.
2-Phenyl-2-pyrrolidin-1-yl-ethyl halides: Similar structure but with a halide substituent.
Uniqueness
2-Phenyl-2-pyrrolidin-1-yl-ethanol is unique due to its combination of a phenyl group, a pyrrolidine ring, and a hydroxyl group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDISZZVFYLYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462615 | |
Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20245-72-1 | |
Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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